N-(2-amino-2-thioxoethyl)benzamide

Vue d'ensemble

Description

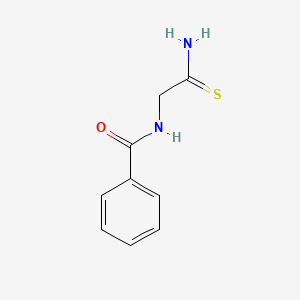

N-(2-amino-2-thioxoethyl)benzamide: is an organic compound with the molecular formula C9H10N2OS It is a benzamide derivative that contains an amino and thioxo group attached to an ethyl chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-thioxoethyl)benzamide typically involves the reaction of benzoyl chloride with thiourea in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-amino-2-thioxoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as or can be used under mild conditions.

Reduction: Reducing agents like or are commonly used.

Substitution: Nucleophiles such as or can react with the amino group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antiviral Activity

Recent studies have highlighted the antiviral properties of N-(2-amino-2-thioxoethyl)benzamide derivatives. For instance, certain derivatives have been shown to inhibit the replication of the Japanese encephalitis virus (JEV), which is a significant public health concern in many parts of Asia. The compounds were effective in reducing viral propagation in vitro and improved survival rates in infected animal models . This suggests a promising avenue for developing antiviral medications that could combat JEV and potentially other viral infections.

1.2 Diabetes Treatment

Another significant application of this compound is in the treatment of diabetes, particularly through its effects on pancreatic β-cell protection against endoplasmic reticulum (ER) stress. A study identified a series of benzamide derivatives capable of protecting these cells from ER stress-induced dysfunction and death, which is critical in both Type 1 and Type 2 diabetes. One specific derivative demonstrated potent β-cell protective activity with an EC50 value of 0.1 µM, indicating its potential as a therapeutic agent for diabetes management .

Japanese Encephalitis Virus Inhibition

In a study involving cell cultures infected with JEV, the addition of this compound derivatives resulted in a significant decrease in viral load compared to untreated controls. Mice treated with these compounds also showed increased survival rates post-infection, highlighting their potential as antiviral agents .

Protection Against ER Stress

A series of experiments conducted on INS-1 cells (a model for pancreatic β-cells) demonstrated that treatment with specific benzamide derivatives significantly improved cell viability under conditions that induce ER stress. This protective effect was consistent across different stressors, suggesting a robust mechanism that could be harnessed for diabetes therapy .

Mécanisme D'action

The mechanism of action of N-(2-amino-2-thioxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-aminoethyl)benzamide

- N-(2-thioxoethyl)benzamide

- N-(2-amino-2-oxoethyl)benzamide

Uniqueness

N-(2-amino-2-thioxoethyl)benzamide is unique due to the presence of both amino and thioxo groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound for various applications in research and industry .

Activité Biologique

N-(2-amino-2-thioxoethyl)benzamide, a compound of interest in medicinal chemistry, has been evaluated for its biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a thioxoethyl group attached to a benzamide moiety. Its chemical formula is , reflecting its potential for diverse interactions in biological systems.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and its derivatives. A notable study synthesized various 2-aminobenzamide derivatives, revealing that certain compounds exhibited significant antifungal activity against strains such as Aspergillus fumigatus and Saccharomyces cerevisiae. For instance, one derivative showed antifungal activity superior to the standard drug Clotrimazole . The results are summarized in Table 1.

| Compound | Antifungal Activity (Zone of Inhibition, mm) | Standard Drug Comparison |

|---|---|---|

| Compound 1 | 20 mm (A. fumigatus) | Better than Clotrimazole |

| Compound 5 | 18 mm (S. cerevisiae) | Comparable |

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly regarding its interaction with P-glycoprotein (P-gp), a protein involved in multidrug resistance. Research indicates that certain derivatives can enhance the intracellular concentration of chemotherapeutic agents like paclitaxel in resistant cancer cell lines, effectively reversing drug resistance . The mechanism involves the stimulation of ATPase activity of P-gp, which is crucial for drug efflux processes.

Case Study: P-glycoprotein Interaction

In a detailed study, a series of compounds including this compound were tested for their ability to modulate P-gp activity. The findings revealed that some derivatives significantly stimulated basal ATPase activity at concentrations as low as 0.05 μM, indicating their potential as P-gp inhibitors . The results are summarized in Table 2.

| Compound | ATPase Activity Stimulation (%) | Concentration (μM) |

|---|---|---|

| Compound A | 150% | 0.05 |

| Compound B | 120% | 0.5 |

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that allow for interaction with various biological targets:

- P-glycoprotein Modulation : Compounds that interact with P-gp can either inhibit or stimulate its activity, affecting drug transport and resistance mechanisms.

- Antimicrobial Properties : The thioxo group may enhance binding affinity to microbial targets, contributing to its antifungal and antibacterial effects.

Propriétés

IUPAC Name |

N-(2-amino-2-sulfanylideneethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c10-8(13)6-11-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQSPWXCUZDDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393084 | |

| Record name | N-(2-amino-2-thioxoethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55443-42-0 | |

| Record name | NSC84257 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-amino-2-thioxoethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.